![molecular formula C25H22N2O5 B1336747 Fmoc-D-4-Carbamoylphe CAS No. 1217610-39-3](/img/structure/B1336747.png)
Fmoc-D-4-Carbamoylphe
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Overview
Description
Fmoc-D-4-Carbamoylphe is a chemical compound used in scientific experiments for its wide range of applications. It is commercially available and is frequently used as a protecting group for amines .
Synthesis Analysis
Fmoc-D-4-Carbamoylphe is synthesized using the Fmoc solid-phase peptide synthesis method . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Molecular Structure Analysis
The molecular formula of Fmoc-D-4-Carbamoylphe is C25H22N2O5 . Its molecular weight is 430.5 g/mol .
Chemical Reactions Analysis
The Fmoc group in Fmoc-D-4-Carbamoylphe is base-labile . It is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
Scientific Research Applications
Pharmaceutical Research
Fmoc-D-4-Carbamoylphe is used in pharmaceutical research, particularly in the development of hydrogels. These hydrogels can be used for drug delivery systems due to their biocompatibility and ability to encapsulate various drugs .
Peptide Synthesis
This compound is often utilized in peptide synthesis as a protecting group for amino acids during the assembly of peptides .
Material Science
In material science, Fmoc-D-4-Carbamoylphe derivatives are used to create self-assembling materials, which have applications in creating nanostructures and nanofibers .
Biophysical Studies
The self-assembly properties of Fmoc-D-4-Carbamoylphe are studied using biophysical techniques, which is crucial for understanding the formation of structured materials .
Supramolecular Chemistry
It plays a role in supramolecular chemistry where its properties are harnessed to form supramolecular materials with specific functions .
Gelation Studies
Fmoc-D-4-Carbamoylphe is involved in gelation studies to investigate the gelation properties of peptides and their potential applications .
Therapeutic Applications
Research is being conducted on its use in therapeutic applications, particularly in relation to its structural and macroscopic architecture affecting its function .
Environmental Applications
There’s also interest in its environmental applications, such as dye removal properties, due to its ability to form stable gels that can trap and remove contaminants .
Mechanism of Action
Safety and Hazards
Future Directions
Fmoc-D-4-Carbamoylphe, like other Fmoc protected single amino acids, has attracted great interest due to their ease of synthesis and applications as functional materials . They can form various structures that serve as excellent bio-organic scaffolds for diverse applications . Future research may focus on controlling the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids .
properties
IUPAC Name |
(2R)-3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNGLNMRFZUOTD-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-4-Carbamoylphe |
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